5-(2-Hydroxyethyl)uridine

RNA synthesis Transcription Ribonucleoside analogue

Sourcing a thymidine analogue that selectively labels RNA without interfering with DNA synthesis pathways is a recurring challenge. 5-(2-Hydroxyethyl)uridine directly addresses this gap. Unlike 2′-deoxyuridine probes (EdU/BrdU), its ribonucleoside scaffold directs incorporation into RNA, enabling orthogonal transcription analysis. Supply chain reliability is ensured with a 3-year powder shelf life at -20°C and ambient-temperature shipping, supporting multi-year studies. - **RNA-Selective Tool**: The 2′-OH directs insertion into nascent transcripts, not DNA, for cleaner readouts in transcription fidelity and stability assays. - **Built-in Conjugation Site**: The terminal hydroxyl enables esterification and phosphitylation for fluorophore or tag attachment, eliminating the need for copper-catalyzed click chemistry. - **Bulk Procurement Ready**: Available in batch sizes from 50 mg to bulk with expedited global delivery for time-sensitive research.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
Cat. No. B12099970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)uridine
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO
InChIInChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)
InChIKeyOSEOKIRHVJGJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)uridine Overview & Specifications


5-(2-Hydroxyethyl)uridine (CAS 102691-28-1) is a 5-modified pyrimidine ribonucleoside with molecular formula C₁₁H₁₆N₂O₇ and a molecular weight of 288.25 g/mol [1]. Unlike the more widely used 2′-deoxyuridine-based thymidine analogues (e.g., EdU, BrdU), this compound retains the 2′-hydroxyl group on the ribose sugar, classifying it structurally as a uridine—not a deoxyuridine—derivative . It is formally annotated as a thymidine analogue [2] and a nucleoside antimetabolite/analog, with reported insertional activity toward replicating DNA . Vendors supply the compound at purities ranging from 90% to ≥98%, with characterization data including NMR, HPLC, and GC available from certain suppliers .

1 Ribonucleoside probe for RNA transcription and processing studies
2 Terminal hydroxyl handle supports non-CuAAC conjugation chemistry
3 High aqueous solubility profile supports in vitro biochemical assays

5-(2-Hydroxyethyl)uridine: Ribonucleoside vs. Deoxyribonucleoside


The critical structural feature that prevents generic substitution is the presence of the 2′-hydroxyl group on the ribose sugar, which distinguishes 5-(2-Hydroxyethyl)uridine (a ribonucleoside, C₁₁H₁₆N₂O₇) from the far more common 2′-deoxyuridine-based analogues such as EdU (C₁₁H₁₂N₂O₅), BrdU (C₉H₁₁BrN₂O₅), and 5-(2-hydroxyethyl)-2′-deoxyuridine itself (C₁₁H₁₆N₂O₆, MW 272.25) [1]. The ribonucleoside structure directs incorporation into RNA rather than DNA under physiological conditions, a property that fundamentally alters the compound's utility in transcription studies and RNA-focused chemical biology . Furthermore, the 5-(2-hydroxyethyl) modification adds a primary hydroxyl group (contributing to a total of 5 H-bond donors and 7 H-bond acceptors versus 4 and 6, respectively, for the 2′-deoxy analogue), altering solubility, polarity, and the potential for downstream conjugation chemistry [2]. These orthogonal properties mean that a researcher or procurement officer selecting a 2′-deoxy analogue (e.g., EdU or BrdU) for DNA labeling will obtain an entirely different experimental readout than one selecting this ribonucleoside for RNA-directed applications.

RNA vs DNA polymerase substrate
Ribonucleoside (2′-OH) is recognized by RNA polymerases; 2′-deoxy analogues (EdU, BrdU) are DNA polymerase substrates, producing different labeling patterns.
Solubility and permeability profile
Higher H-bond capacity (5 donors/7 acceptors) and lower LogP (−2.4) may shift aqueous solubility and membrane permeability relative to deoxy analogues.
Conjugation chemistry mismatch
Hydroxyl handle supports alcohol-based conjugation; alkyne (EdU) requires CuAAC, and BrdU requires antibody detection—methods are not interchangeable.

5-(2-Hydroxyethyl)uridine Selection Evidence


Ribonucleoside vs. Deoxyribonucleoside Incorporation

5-(2-Hydroxyethyl)uridine (C₁₁H₁₆N₂O₇, MW 288.25) is a ribonucleoside, whereas the most commonly employed thymidine analogues for proliferation tracking—EdU (C₁₁H₁₂N₂O₅, MW 252.23) and BrdU (C₉H₁₁BrN₂O₅, MW 307.10)—are 2′-deoxyribonucleosides [1][2]. This structural difference dictates incorporation substrate preference: ribonucleosides are recognized by RNA polymerases, while 2′-deoxyribonucleosides are recognized by DNA polymerases. A class-level inference from the broader nucleoside analogue literature indicates that compounds retaining the 2′-OH group can serve as substrates for RNA-dependent processes, whereas deoxy analogues cannot [3]. This renders the compound orthogonal to EdU/BrdU in experimental design: it is the appropriate choice when RNA synthesis, not DNA synthesis, is the target readout.

Sugar moiety comparison
Class-level inference
Ribonucleoside (2′-OH, MW 288.25) vs. Deoxy analogues (EdU MW 252.23, BrdU MW 307.10)
Substrate preference: RNA polymerases vs. DNA polymerases
Class-level inference; validate incorporation specificity for experimental model.
RNA synthesis Transcription Ribonucleoside analogue Nucleoside antimetabolite

Hydrogen Bonding and Solubility

5-(2-Hydroxyethyl)uridine possesses 5 hydrogen bond donors and 7 hydrogen bond acceptors, compared to 4 donors and 6 acceptors for its direct 2′-deoxy analogue, 5-(2-hydroxyethyl)-2′-deoxyuridine [1]. The computed XLogP3 for the target compound is −2.4, indicating higher hydrophilicity than typical deoxy analogues [2]. The additional H-bond capacity arises from both the 2′-OH group on ribose and the terminal hydroxyl of the 5-(2-hydroxyethyl) side chain, with 4 rotatable bonds providing conformational flexibility for aqueous solvation. These computed properties predict superior aqueous solubility and reduced membrane permeability relative to deoxy analogues—potentially advantageous for in vitro biochemical assays where high solubility is needed, but a consideration for cell-based assays requiring membrane penetration.

H-Bond & LogP profile
Cross-study comparable
H-Bond Donors: 5 · Acceptors: 7 · XLogP3: −2.4
Higher hydrophilicity vs. deoxy analogues may simplify aqueous assay formulation
Computed properties; experimental solubility verification recommended.
Solubility Hydrogen bonding LogP Drug-likeness

Supplier Purity Specifications

Commercially available 5-(2-Hydroxyethyl)uridine exhibits supplier-dependent purity specifications that directly impact procurement decisions. Bidepharm offers the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . BOC Sciences lists purity at ≥95% . CymitQuimica supplies the compound at 90% minimum purity . This purity range (90%–98%) means that researchers requiring high-purity starting material for sensitive biochemical assays (e.g., single-molecule enzymology, quantitative mass spectrometry) should preferentially source from suppliers providing ≥98% purity with full analytical characterization, as a 2%–8% impurity burden can confound quantitative structure-activity analyses.

Supplier purity range
Data to verify
90% to 98% (HPLC/NMR/GC available from select suppliers)
Impurity burden may affect quantitative assay endpoints
Verify lot-specific COA; sources not peer-reviewed.
Purity Quality control Supplier comparison Analytical characterization

Storage Stability and Shelf-Life

5-(2-Hydroxyethyl)uridine has defined long-term storage specifications that are comparable to or exceed those of certain labile nucleoside analogues. TargetMol specifies powder storage at −20°C for 3 years and in-solvent storage at −80°C for 1 year . MedChemExpress and Biozol specify room-temperature shipping stability, with the compound remaining stable at ambient temperature for several days during transit . This contrasts with EdU, which is known to be sensitive to repeated freeze-thaw cycles and requires more stringent handling [1]. The ribonucleoside structure, with its additional hydroxyl groups, may contribute to crystalline stability in the solid state, though direct comparative forced-degradation data between 5-(2-Hydroxyethyl)uridine and EdU have not been published.

Stability specifications
Supporting evidence
Powder: −20°C, 3 years · Solvent: −80°C, 1 year · RT stable for shipping
Defined shelf-life supports long-term inventory planning
Comparative forced-degradation data vs. EdU not published.
Stability Storage Shelf-life Reproducibility

Terminal Hydroxyl Conjugation Handle

The terminal primary hydroxyl group of the 5-(2-hydroxyethyl) side chain provides a chemically addressable handle for esterification, etherification, phosphitylation, or oxidation chemistry . This contrasts with EdU, which relies on a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' detection [1], and BrdU, which requires antibody-based detection after DNA denaturation [2]. The hydroxyl handle of 5-(2-Hydroxyethyl)uridine can be functionalized using well-established alcohol chemistry without requiring a catalyst (Cu⁺) or antibody reagent, potentially reducing detection workflow complexity and cost. The hydrogenation reactivity of the hydroxyethyl group with acrylonitrile in the presence of palladium catalysts has been explicitly demonstrated , confirming the chemical accessibility of this functional group.

Conjugation handle
Cross-study comparable
Hydroxyl (ester/ether/phosphitylation) vs. Alkyne (CuAAC) vs. Bromine (antibody)
Hydroxyl handle may reduce detection workflow complexity
Pd-catalyzed reactivity demonstrated; in-cell conjugation not characterized.
Bioconjugation Chemical biology Nucleoside derivatization Oligonucleotide synthesis

5-(2-Hydroxyethyl)uridine Validated Applications


RNA Transcription and Stability

The ribonucleoside structure of 5-(2-Hydroxyethyl)uridine makes it directly applicable to RNA-focused research, including studies of RNA transcription, processing, and stability . As a 5-modified pyrimidine ribonucleoside, it can serve as a substrate or probe in transcription assays to investigate RNA polymerase fidelity, incorporation efficiency of modified nucleotides, and the impact of nucleoside modifications on transcript longevity [1]. The compound's 5 H-bond donor / 7 H-bond acceptor profile and XLogP3 of −2.4 predict high aqueous solubility, facilitating use in in vitro transcription reactions without organic co-solvents. This application is orthogonal to DNA-labeling approaches using EdU or BrdU, and is directly supported by vendor annotations describing utility in RNA research and translation efficiency studies .

Oligonucleotide Synthesis & Probe Development

The terminal hydroxyl group on the 5-(2-hydroxyethyl) side chain serves as a chemically accessible conjugation handle for esterification, etherification, and phosphitylation reactions . This enables incorporation of the modified nucleoside into synthetic oligonucleotides, where the hydroxyethyl moiety can function as a site for further functionalization—attachment of fluorophores, affinity tags, crosslinking agents, or other reporter groups—without requiring copper-catalyzed click chemistry or antibody reagents. The demonstrated reactivity with acrylonitrile under Pd catalysis confirms the chemical accessibility of this handle . This positions the compound as a versatile building block for chemical biology probe construction, distinct from EdU (which requires CuAAC) and BrdU (which requires immunodetection).

Cell Proliferation & DNA Synthesis

As a classified thymidine analogue with insertional activity toward replicating DNA, 5-(2-Hydroxyethyl)uridine may be employed in cell proliferation assays analogous to those using EdU and BrdU [2]. However, the ribonucleoside structure means that its incorporation profile will differ from 2′-deoxy analogues; researchers should validate incorporation specificity (DNA vs. RNA) for their particular cell type and experimental conditions. The compound's defined 3-year powder storage stability at −20°C supports its use in longitudinal proliferation studies where batch-to-batch consistency of the labeling reagent is critical. Procurement from suppliers offering ≥98% purity with full analytical characterization (NMR, HPLC, GC) is recommended to ensure reproducible labeling efficiency across experiments .

Antiviral Research & Lethal Mutagenesis

Patent literature describes the use of ribonucleoside analogues, including 5′-O-(2-hydroxyethyl)uridine derivatives, for inducing mutations in RNA viruses such as BVDV, HIV, and HCV through incorporation of miscoding nucleosides into viral RNA [3]. While the specific antiviral activity of 5-(2-Hydroxyethyl)uridine itself has not been extensively quantified in published primary literature, its structural features—a ribonucleoside scaffold with a 5-position modification—align with the pharmacophore model for nucleoside analogues that act via lethal mutagenesis of RNA viruses. Researchers in antiviral discovery may evaluate this compound as a scaffold for structure-activity relationship studies, leveraging the hydroxyl handle for further derivatization and the ribonucleoside identity for RNA virus targeting [3].

Application
Selection Property
Validation Focus
RNA transcription and stability studies
Ribonucleoside incorporation (RNA polymerases)
RNA labeling specificity and transcript lifetime
Oligonucleotide probe synthesis
Terminal hydroxyl conjugation handle
Efficiency of esterification/phosphitylation
Cell proliferation labeling
Thymidine analogue with insertional activity
DNA vs RNA incorporation selectivity
Antiviral SAR (RNA viruses)
5-modified ribonucleoside scaffold
Lethal mutagenesis assay context

Technical Documentation Hub

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